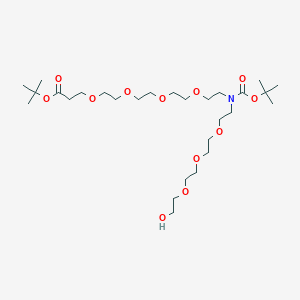
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a branched PEG derivative with a terminal hydroxy group, t-butyl ester, and a Boc protected amino group. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under mild acidic conditions. The protected amine can be deprotected by acidic conditions.
Wissenschaftliche Forschungsanwendungen
1. Polymer Modification and Bioconjugation
The applications of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester are primarily found in the field of polymer science, particularly in the modification of polyethylene glycol (PEG). For example, a study by Chen et al. (2020) demonstrates the use of N-hydroxyphthalimide (NHPI) as a catalyst to modify PEG, which could improve the compatibility of PEG in epoxy resin, suggesting potential applications in toughening materials (Chen et al., 2020). Additionally, the work by Freichels et al. (2011) discusses the use of functionalized PEG, such as N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, for drug delivery applications, indicating its potential in biomedical fields (Freichels et al., 2011).
2. Chemical Synthesis and Catalysis
In chemical synthesis, N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester plays a role in the formation of specific functional groups. Tarbell et al. (1972) highlight its use in the formation of N-t-butoxycarbonyl (t-BOC) derivatives under mild conditions (Tarbell et al., 1972). Moreover, Majumdar et al. (2015) describe a strategy using a protic ionic liquid for selective hydrolytic cleavage of the N-tert-butyloxycarbonyl (Boc) group, demonstrating its utility in selective protection and deprotection of functional groups in organic synthesis (Majumdar et al., 2015).
3. Surface Modification and Hydrogel Formation
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester also finds applications in surface modification and hydrogel formation. Duvigneau et al. (2008) discuss its use in the thermal activation of thin polymer films for area-selective surface chemical modification, which is relevant in the creation of bioconjugation platforms (Duvigneau et al., 2008). Strehin et al. (2013) demonstrate its role in the formation of polymer hydrogels for biomedical applications, like cell encapsulation and in-vivo implantation (Strehin et al., 2013).
Eigenschaften
Produktname |
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester |
|---|---|
Molekularformel |
C28H55NO12 |
Molekulargewicht |
597.74 |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H55NO12/c1-27(2,3)40-25(31)7-11-33-15-19-37-23-24-39-21-17-35-13-9-29(26(32)41-28(4,5)6)8-12-34-16-20-38-22-18-36-14-10-30/h30H,7-24H2,1-6H3 |
InChI-Schlüssel |
DSCNYBQOSCPDBB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)C(=O)OC(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)